4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to contain a dimethylamino group, which is a functional group commonly found in organic chemistry. Compounds with this group, such as 4-Dimethylaminopyridine (DMAP), are often used as nucleophilic catalysts for a variety of reactions .

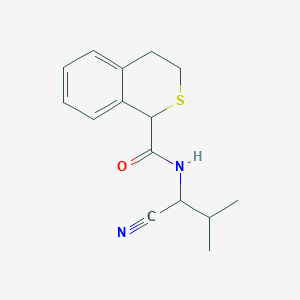

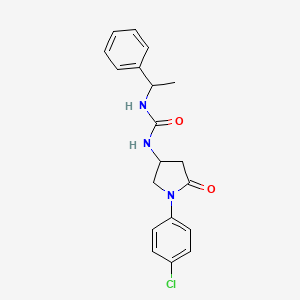

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of DMAP, a related compound, has been determined .Chemical Reactions Analysis

DMAP is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Scientific Research Applications

Enzymatic Cascade Systems for D-Amino Acid Synthesis

D-amino acids, distinct from the more common L-amino acids, have gained interest due to their unique properties. D-amino acids find applications in food products, pharmaceuticals, and agricultural chemicals. Traditional chemical synthesis methods suffer from drawbacks such as multiple reaction steps, low yields, and energy-intensive processes. However, enzymatic methods, particularly multi-enzymatic cascade catalysis, offer advantages like cost-effectiveness and higher catalytic efficiency. Researchers have explored using enzymes to synthesize D-amino acids, including DMTAO .

Redox Flow Batteries (RFBs) and Titanium Electrochemistry

DMTAO’s potential extends to energy storage systems. Titanium (Ti) is a promising redox-active species for RFBs. Due to its abundance in the Earth’s crust, Ti could play a crucial role in sustainable energy storage. Investigating the electrochemical behavior of Ti in sulfuric acid solutions provides insights into its suitability for RFB applications .

Lanthanide Complexes with 3-Dimethylamino Benzoic Acid

The ligand 3-dimethylamino benzoic acid (3-N,N-DMHBA) has been used to synthesize novel lanthanide complexes. These complexes exhibit interesting energy transfer properties. Understanding their behavior sheds light on potential applications in luminescent materials, sensors, and optoelectronic devices .

Chiral Catalysts and Asymmetric Synthesis

DMTAO’s chiral structure makes it a potential candidate for asymmetric synthesis. Researchers explore its use as a chiral catalyst in enantioselective reactions, aiming to produce optically pure compounds for pharmaceutical applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[7-(dimethylamino)-3-(3-methylphenyl)isoquinolin-1-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-14-5-4-6-16(11-14)19-12-15-7-8-17(25(2)3)13-18(15)22(23-19)24-20(26)9-10-21(27)28/h4-8,11-13H,9-10H2,1-3H3,(H,27,28)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMOTOWNHCSFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-(Dimethylamino)-3-m-tolylisoquinolin-1-ylamino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)

![3-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2396056.png)

![5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B2396057.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2396059.png)

![Ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2396062.png)

![5-chloro-1-methyl-3-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2396063.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2396066.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)